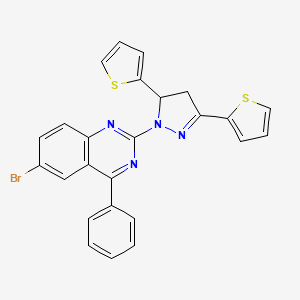
6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C25H17BrN4S2 and its molecular weight is 517.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a compound that has garnered attention for its potential biological activities. Quinazolines and their derivatives are recognized for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities of this specific compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Bromine Substitution : The presence of bromine enhances the lipophilicity and biological activity.
- Thiophene Moieties : The di(thiophen-2-yl) groups contribute to the electronic properties and potential interactions with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study focusing on similar quinazoline compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 84.20 ± 1.72 µM against tumorigenic cells, suggesting a selective action against cancerous tissues .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 6-Bromo derivative | 84.20 ± 1.72 | Tumorigenic |
| Other Quinazoline Derivative | Varies | Various Cancer Lines |
Antimicrobial Activity
Quinazolines have been reported to possess antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. The structure-activity relationship indicates that modifications to the thiophene rings can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Compound | Activity Type | Organism Tested |
|---|---|---|
| 6-Bromo derivative | Antibacterial | E. coli |
| Other Quinazoline Derivative | Antifungal | Candida albicans |
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds similar to this compound have shown promising results in reducing inflammation markers in animal models .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinazoline derivatives can modulate oxidative stress pathways, contributing to their anticancer effects .
Case Studies
A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including the target compound. The study found that modifications at specific positions significantly influenced both cytotoxicity and selectivity towards cancer cells .
Another investigation highlighted the use of molecular docking simulations to predict the binding affinity of these compounds to EGFR, providing insights into their potential as targeted therapies for cancer treatment .
特性
IUPAC Name |
6-bromo-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN4S2/c26-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)28-25(27-19)30-21(23-9-5-13-32-23)15-20(29-30)22-8-4-12-31-22/h1-14,21H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLAJHLRCSEPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














